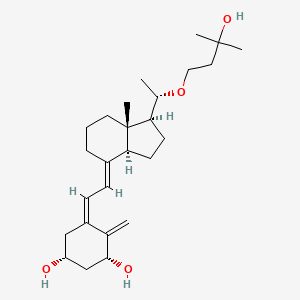
1beta,25-dihydroxy-22-oxavitamin D3/1beta,25-dihydroxy-22-oxacholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1beta,25-dihydroxy-22-oxavitamin D3 involves the modification of the side chain skeleton of vitamin D3. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable precursor of vitamin D3.
Side Chain Modification: The side chain is reconstructed to introduce the 22-oxa modification.
Hydroxylation: The compound undergoes hydroxylation at the 1beta and 25 positions to yield the final product.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1beta,25-dihydroxy-22-oxavitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1beta,25-dihydroxy-22-oxavitamin D3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of vitamin D analogues.
Biology: The compound is studied for its role in cell differentiation and immune regulation.
Medicine: It has potential therapeutic applications in treating diseases like leukemia and other cancers due to its differentiation-inducing activity.
Wirkmechanismus
1beta,25-dihydroxy-22-oxavitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound modulates the expression of genes involved in cell differentiation, immune response, and calcium homeostasis. This mechanism allows the compound to induce differentiation in various cell types without causing hypercalcemia .
Vergleich Mit ähnlichen Verbindungen
1beta,25-dihydroxy-22-oxavitamin D3 is unique compared to other vitamin D analogues due to its ability to induce cell differentiation without causing hypercalcemia. Similar compounds include:
1alpha,25-dihydroxyvitamin D3: The natural form of vitamin D3, which regulates calcium homeostasis but can cause hypercalcemia.
1alpha,25-dihydroxy-24a,24b-dihomo-22-oxavitamin D3: Another synthetic analogue with similar differentiation-inducing activity but different structural modifications.
These comparisons highlight the uniqueness of 1beta,25-dihydroxy-22-oxavitamin D3 in its therapeutic potential and reduced risk of hypercalcemia.
Eigenschaften
Molekularformel |
C26H42O4 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(1R,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24+,26+/m0/s1 |
InChI-Schlüssel |
DTXXSJZBSTYZKE-MPEABVJYSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C)OCCC(C)(C)O |
Kanonische SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)

![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)

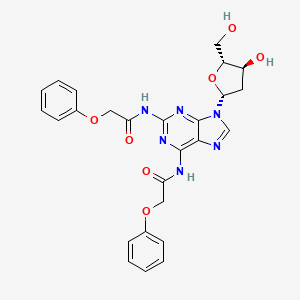
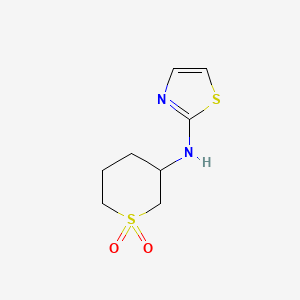
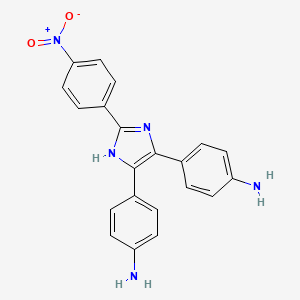

![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)
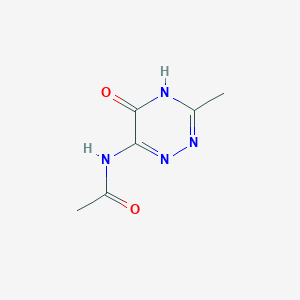


![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
